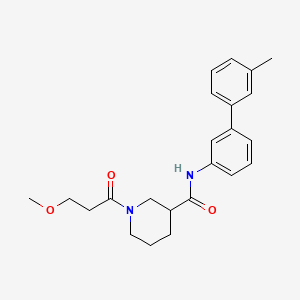
1-(3-methoxypropanoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methoxypropanoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide, also known as MPMP, is a synthetic compound that belongs to the class of piperidinecarboxamide derivatives. It is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain perception and inflammation. MPMP has been extensively studied for its potential therapeutic applications in pain management, cancer treatment, and neurodegenerative diseases.
Wirkmechanismus
1-(3-methoxypropanoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide exerts its pharmacological effects by selectively blocking the TRPV1 ion channel, which is involved in pain perception and inflammation. TRPV1 is a non-selective cation channel that is activated by various stimuli, such as heat, acid, and capsaicin. TRPV1 is expressed in sensory neurons and plays a crucial role in pain perception and inflammation. By blocking TRPV1, 1-(3-methoxypropanoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide reduces pain perception and inflammation.
Biochemical and Physiological Effects
1-(3-methoxypropanoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide has been shown to effectively reduce pain perception and inflammation in animal models of acute and chronic pain. 1-(3-methoxypropanoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide has also been investigated for its potential use in cancer treatment, as TRPV1 has been found to be overexpressed in several types of cancer cells. 1-(3-methoxypropanoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In neurodegenerative diseases, 1-(3-methoxypropanoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide has been investigated for its potential neuroprotective effects, as TRPV1 has been found to be involved in the pathogenesis of several neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(3-methoxypropanoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide in lab experiments include its high potency and selectivity for TRPV1, making it a useful tool for studying the role of TRPV1 in pain perception, inflammation, and cancer. However, the limitations of using 1-(3-methoxypropanoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide in lab experiments include its potential off-target effects and toxicity, which need to be carefully evaluated.
Zukünftige Richtungen
For research on 1-(3-methoxypropanoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide include further optimization of its synthesis and characterization, as well as the development of more potent and selective TRPV1 antagonists. 1-(3-methoxypropanoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide could also be investigated for its potential therapeutic applications in other diseases, such as inflammatory bowel disease, asthma, and cardiovascular diseases. Additionally, the role of TRPV1 in pain perception and inflammation needs to be further elucidated, which could lead to the development of novel therapies for pain management and inflammation.
Synthesemethoden
The synthesis of 1-(3-methoxypropanoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide involves the reaction of 3-methoxypropanoic acid with 3'-methyl-3-biphenylamine to form the intermediate 3-(3'-methyl-3-biphenylyl)propanoic acid. This intermediate is then reacted with piperidinecarboxylic acid to yield 1-(3-methoxypropanoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide. The synthesis of 1-(3-methoxypropanoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide has been optimized to improve its yield and purity, making it a viable candidate for further research.
Wissenschaftliche Forschungsanwendungen
1-(3-methoxypropanoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in pain management, cancer treatment, and neurodegenerative diseases. In pain management, 1-(3-methoxypropanoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide has been shown to effectively reduce pain in animal models of acute and chronic pain. 1-(3-methoxypropanoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide has also been investigated for its potential use in cancer treatment, as TRPV1 has been found to be overexpressed in several types of cancer cells. 1-(3-methoxypropanoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In neurodegenerative diseases, 1-(3-methoxypropanoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide has been investigated for its potential neuroprotective effects, as TRPV1 has been found to be involved in the pathogenesis of several neurodegenerative diseases.
Eigenschaften
IUPAC Name |
1-(3-methoxypropanoyl)-N-[3-(3-methylphenyl)phenyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-17-6-3-7-18(14-17)19-8-4-10-21(15-19)24-23(27)20-9-5-12-25(16-20)22(26)11-13-28-2/h3-4,6-8,10,14-15,20H,5,9,11-13,16H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQTUXXDKUKEQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC=C2)NC(=O)C3CCCN(C3)C(=O)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B6114257.png)
![6-[(1,3-benzothiazol-2-ylthio)methyl]-2-(1-piperidinyl)-4(3H)-pyrimidinone](/img/structure/B6114272.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B6114276.png)
![6-amino-2-[(mesitylmethyl)thio]-4-pyrimidinol](/img/structure/B6114277.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6114292.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-1,2,5-thiadiazole-3-carboxamide](/img/structure/B6114293.png)
![N-(2-chloro-3-pyridinyl)-1-{2-[(2-chloro-3-pyridinyl)amino]-1-methyl-2-oxoethyl}-1H-pyrazole-3-carboxamide](/img/structure/B6114298.png)
![1-(2-fluorophenyl)-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6114315.png)
![1-(4-pyridinylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6114318.png)
![ethyl [2-({(benzoylimino)[(3-chloro-2-methylphenyl)amino]methyl}amino)-6-oxo-3,6-dihydro-4-pyrimidinyl]acetate](/img/structure/B6114321.png)
![3-(2-isoxazolidinyl)-N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}propanamide](/img/structure/B6114336.png)
![1-(cyclopropylacetyl)-3-[2-(3-fluorophenyl)ethyl]piperidine](/img/structure/B6114349.png)
![3-[2-oxo-2-(4-thiomorpholinyl)ethyl]-4-(3-phenylpropyl)-2-piperazinone](/img/structure/B6114359.png)